molecular formula C15H22N2O2 B2925647 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1428363-81-8

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2925647
CAS No.: 1428363-81-8
M. Wt: 262.353
InChI Key: WMLYLEWIKMGBDZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: is a chemical compound that features a piperidine ring substituted with a pyridin-2-yloxy group and a 2,2-dimethylpropan-1-one moiety. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one typically involves the following steps:

  • Formation of Piperidine Derivative: : Piperidine is reacted with pyridin-2-ol under suitable conditions to form the piperidine derivative.

  • Substitution Reaction: : The piperidine derivative undergoes a substitution reaction with 2,2-dimethylpropan-1-one to introduce the ketone group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups.

  • Substitution: : Substitution reactions can be employed to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may exhibit biological activities, such as antimicrobial, antiviral, or anti-inflammatory properties.

  • Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: : It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the biological context and the type of activity being studied.

Comparison with Similar Compounds

2,2-Dimethyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)propan-1-one: can be compared with other similar compounds, such as:

  • 2,2-Dimethyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one

  • 2,2-Dimethyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

  • 2,2-Dimethyl-1-(4-(pyridin-2-yl)piperidin-1-yl)propan-1-one

These compounds share similar structural features but differ in the position of the pyridinyl group, leading to variations in their biological activities and applications.

Properties

IUPAC Name

2,2-dimethyl-1-(4-pyridin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)17-10-7-12(8-11-17)19-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLYLEWIKMGBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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